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Compound of Interest

Compound Name: Biotin-olefin

Cat. No.: B593289

For researchers, scientists, and drug development professionals, this document provides a
detailed overview of the application of biotin, particularly in conjunction with olefin-based
bioorthogonal chemistry, in the design and implementation of targeted drug delivery systems.

Application Notes

1.1 Principle of Biotin-Mediated Targeting

Biotin (Vitamin H or B7) has become a cornerstone in targeted drug delivery due to several key
properties. The primary advantage lies in the extraordinarily strong and specific non-covalent
interaction between biotin and the proteins avidin and streptavidin (dissociation constant, Kd =
10-1> M), which is one of the most robust biological interactions known.[1][2][3] This interaction
forms the basis for numerous applications in drug delivery, diagnostics, and purification.[2][4]

Furthermore, many types of cancer cells overexpress biotin receptors (sodium-dependent
multivitamin transporter, SMVT) to meet their heightened metabolic demands.[5][6] This
overexpression provides a natural targeting mechanism, allowing drug delivery systems
functionalized with biotin to selectively bind to and be internalized by cancer cells via receptor-
mediated endocytosis, thereby increasing the local concentration of the therapeutic agent and
reducing off-target toxicity.[6][7]

1.2 The Role of Olefins: Bioorthogonal Conjugation
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While traditional methods for attaching biotin to drugs or carriers often involve reactions with
primary amines or sulfhydryls, these methods can sometimes lack specificity or impact the
biological activity of the molecule.[3][8] The integration of "olefin" moieties, particularly in the
context of click chemistry, offers a highly efficient and bioorthogonal approach for conjugation.

Click chemistry reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or
the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene
(TCO, an olefin), are rapid, specific, and can be performed in complex biological media without
interfering with native biochemical processes.[9][10] By functionalizing a drug carrier with an
olefin handle (like TCO) and the biotin targeting ligand with a corresponding reaction partner
(like tetrazine), a stable covalent linkage can be formed with high precision.[9] This modular
strategy allows for the flexible design of sophisticated drug delivery systems.[11][12]

1.3 Key Applications

o Actively Targeted Nanoparticles: Biotin can be conjugated to the surface of various
nanoparticles (e.g., liposomes, polymeric nanoparticles, graphene oxide) to facilitate their
targeted delivery to tumors.[2][13][14][15] These systems can encapsulate a wide range of
anticancer drugs, enhancing their therapeutic index.

o Pretargeting Strategies: This two-step approach is designed to minimize systemic exposure
to potent drugs. First, a biotinylated monoclonal antibody specific to a tumor antigen is
administered, allowing it to accumulate at the tumor site. This is followed by the
administration of a streptavidin-drug conjugate, which rapidly binds to the biotinylated
antibodies at the tumor, concentrating the therapeutic payload.[1][4]

o Delivery of Diverse Payloads: The versatility of the biotin-avidin system allows for the
targeted delivery of not only small-molecule chemotherapeutics but also larger biomolecules
like proteins, peptides, and nucleic acids (e.g., SIRNA), expanding its therapeutic potential.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the efficacy
of biotin-mediated targeting.

Table 1. Enhancement of Cellular Uptake by Biotin Conjugation
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Fold Increase in

. Biotinylated
Cell Line Uptake (vs. Non- Reference
System
Targeted)
. . . >3-fold higher
M109 (Murine Lung Biotin-conjugated
. fluorescence [16]
Carcinoma) polymer . .
intensity
Colo-26 (Murine Biotin-conjugated >2-fold more [16]
Colon Tumor) polymer fluorescence intensity
~9-fold higher
HeLa (Cervical Biotin-conjugated CO percentage of (7]

Cancer) prodrug pair

fluorescent cells (vs.
HEK-293)

| MCF-7 (Breast Cancer) | Biotin-conjugated CO prodrug pair | ~6-fold higher percentage of

fluorescent cells (vs. HEK-293) |[17] |

Table 2: Cytotoxicity of Biotinylated Drug Delivery Systems
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. Cell Viability
Cell Line System Treatment (%) Reference
0
Epirubicin-
. 120 h
MCF-7 loaded Bio- . . 36.1% [16]
incubation
PLGA NPs
Epirubicin-loaded ) )
MCF-7 120 h incubation 54.5% [16]
PLGA NPs
Biotinylated
Colchicine
o No competing
HelLa Derivative (Deac- o 17.7% [18]
free biotin
SS-Biotin, 2-fold
ICs0)
Biotinylated
Colchicine
o + 0.60 puM free
HelLa Derivative (Deac- o 68.9% [18]
biotin
SS-Biotin, 2-fold
ICs0)
Biotin-conjugated
A549 o 1 uM for 72 h <20% [16]
Gemcitabine
| A549 | Gemcitabine alone | 1 pM for 72 h | >70% |[16] |
Table 3: In Vitro Drug Release from Biotinylated Conjugates
. ] Cumulative
System Condition Time (h) Reference
Release (%)
Deac-SS- PBS (pH 7.2-
Biotin 7.4) without 24 ~0% [18]
(Colchicine) DTT
o PBS (pH 7.2-7.4)
Deac-SS-Biotin ]
o with 5-20 uM 8 >70% [18]
(Colchicine)
DTT
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| Dex-PEG-biotin | PBS (pH 7.4), 37 °C | 24 | Not specified, release measured up to 144h [[19] |

Table 4: Biotin Competition Assay for Receptor-Mediated Uptake

o Competitor
. Biotinylated . Uptake
Cell Line (Concentration o Reference
System ) Inhibition (%)
Biotin-linker- L ~78% (4.5-fold
) Free Biotin (2 .
L1210FR taxoid probe M) decrease in [20]
m
(100 nM) fluorescence)

Biotin-conjugated  Free Biotin (50
Hela . ~65% [16]
peptide (0.1 uM) UM)

| HeLa | Biotin-conjugated CO prodrug pair (10 uM) | Free Biotin (200-500 uM) | No significant
inhibition |[17] |

Note: The lack of inhibition in some studies highlights an ongoing scientific debate about the
precise uptake mechanism for biotin conjugates, as the modification of biotin's carboxylic acid
group may prevent interaction with the SMVT transporter in certain cases.[16][17][21][22]

Visualized Pathways and Workflows

// Relationships Ligand -> Receptor [label="1. Binding", dir=back, style=dashed,
color="#202124", fontcolor="#202124"]; Receptor -> Pit [label="2. Invagination",
color="#202124", fontcolor="#202124"]; Pit -> Vesicle [label="3. Scission", color="#202124",
fontcolor="#202124"]; Vesicle -> Uncoating [label="4. ", style=dotted, arrowhead=none,
color="#202124"]; Uncoating -> Endosome [label=" Fusion", color="#202124",
fontcolor="#202124"]; Endosome -> Lysosome [label="5. Trafficking &\nPayload Release",
color="#202124", fontcolor="#202124"]; Endosome -> Recycling [label="6. Sorting",
color="#202124", fontcolor="#202124"]; Recycling -> Receptor [style=dashed,
color="#202124"]; }

Diagram 1: Biotin Receptor-Mediated Endocytosis Pathway.[6][20][23][24]
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/ Nodes N_Form [label="Nanoparticle (NP)\nFormulation\n(e.g., with Drug-TCO)",
fillcolor="#F1F3F4", fontcolor="#202124"]; B_Conj [label="Biotin Conjugation\n(e.g., Biotin-
Tetrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Click [label="Bioorthogonal
Ligation\n(Click Chemistry)", shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"]; Purify
[label="Purification & \nCharacterization\n(DLS, Zeta, HPLC)", fillcolor="#F1F3F4",
fontcolor="#202124"]; In_Vitro [label="In Vitro Evaluation", shape= Mdiamond,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uptake [label="Cellular Uptake Assay\n(Flow
Cytometry)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyto [label="Cytotoxicity Assay\n(MTT
/ LDH)", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Evaluation",
shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PK
[label="Pharmacokinetics\n(PK/PD)", fillcolor="#FFFFFF", fontcolor="#202124"]; Efficacy
[label="Tumor Xenograft Model\n(Efficacy & Biodistribution)", fillcolor="#FFFFFF",
fontcolor="#202124"];

/ Edges N_Form -> Click; B_Conj -> Click; Click -> Purify; Purify -> In_Vitro; In_Vitro ->
Uptake; In_Vitro -> Cyto; Purify -> In_Vivo; In_Vivo -> PK; In_Vivo -> Efficacy; }

Diagram 2: Workflow for Evaluating Biotin-Targeted Nanopatrticles.

// Edges mAb -> Tumor [label="Accumulates at\nTumor Site"]; Tumor -> Binding
[label="Presents Biotin"]; SADrug -> Binding [label="Rapidly Sequesters"]; }

Diagram 3: Logical Flow of a Biotin-Avidin Pretargeting Strategy.[1][4]
Experimental Protocols
4.1 Protocol 1: Biotinylation of Antibodies/Proteins via NHS Ester Chemistry

This protocol describes the common method of labeling primary amines (e.g., lysine residues)
on an antibody or other protein with an N-hydroxysuccinimide (NHS) ester of biotin.[3][8]

Materials:
» Antibody/protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

» NHS-Biotin (or a long-chain variant like LCB-NHS)
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e Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
¢ Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.0)

« Purification column (e.g., desalting spin column or dialysis cassette)
Procedure:

» Prepare Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an
amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.

o Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-Biotin in
anhydrous DMSO to a stock concentration of ~20 mg/mL.[8]

e Reaction Incubation: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the
protein solution.[8] Incubate the reaction for 30-60 minutes at room temperature or for 2
hours at 4°C with gentle agitation.[3][8]

e Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration
of 50-100 mM (e.g., add 50 pL of 1 M Tris-HCI to a 1 mL reaction). Incubate for an additional
15-30 minutes at room temperature.[3]

 Purification: Remove excess, non-reacted biotinylation reagent from the labeled protein. This
is critical to prevent interference in downstream applications. Use a desalting column, spin
filtration, or dialysis against PBS.

« Confirmation: The degree of biotinylation can be determined using an HABA (4'-
hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA
from avidin by biotin.

4.2 Protocol 2: Formulation of Biotin-Targeted Lipid Nanopatrticles

This protocol provides a general method for preparing biotin-functionalized nanostructured lipid
carriers (NLCs) for drug delivery, based on an electrostatic attraction method.[7]

Materials:

o Gemcitabine (or other hydrophilic drug)
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e Lipids (e.g., solid lipid like Precirol® ATO 5, liquid lipid like Capryol® 90)
o Surfactant (e.g., Poloxamer 188)

 Biotin

» Deionized water

o High-shear homogenizer or probe sonicator

Procedure:

o Prepare Lipid Phase: Melt the solid and liquid lipids together at a temperature approximately
10°C above the melting point of the solid lipid. Dissolve the drug in this molten lipid mixture if
it is lipophilic.

e Prepare Agqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in deionized water
and heat to the same temperature as the lipid phase. If the drug is hydrophilic, dissolve it in
this aqueous phase.

o Form Emulsion: Add the hot lipid phase to the hot aqueous phase under continuous high-
speed stirring using a high-shear homogenizer.

o Form Nanopatrticles: Sonicate the resulting pre-emulsion using a probe sonicator to reduce
the particle size and form the NLC dispersion.

e Cooling: Immediately place the nanoemulsion in an ice bath and continue stirring to allow the
lipid to recrystallize and form solid NLCs.

» Surface Functionalization with Biotin: Prepare a 0.5% (w/v) biotin solution. Add this solution
to the NLC dispersion. The positively charged biotin is coated onto the surface of the
negatively charged NLCs via electrostatic attraction. Allow sufficient time for the coating to
stabilize.[7]

o Characterization: Confirm the successful formulation and coating via Dynamic Light
Scattering (DLS) for size and polydispersity, zeta potential measurement for surface charge,
and Scanning Electron Microscopy (SEM) for morphology.
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4.3 Protocol 3: In Vitro Cellular Uptake and Competition Assay

This protocol describes how to assess whether the uptake of a biotinylated conjugate is
mediated by biotin receptors using a competition assay with excess free biotin.[17][20]

Materials:

o Cancer cell line known to overexpress biotin receptors (e.g., HeLa, L1210FR)
o Control cell line with low/no expression (e.g., HEK-293)

o Fluorescently labeled biotin-drug conjugate

o Complete cell culture medium

e Free biotin solution (e.g., 20 mM stock in PBS)

e PBS, Trypsin-EDTA

» Flow cytometer or fluorescence microscope

Procedure:

o Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well plates for flow cytometry)
and allow them to adhere overnight.

o Competition Group Pre-incubation: For the competition group, pre-incubate the cells with a
high concentration of free biotin (e.g., 1-2 mM final concentration) in serum-free media for 1
hour at 37°C to saturate the biotin receptors.[20]

e Treatment Incubation:

o Test Group: Add the fluorescently labeled biotin-drug conjugate to the cells at the desired
final concentration.

o Competition Group: Add the same concentration of the fluorescent conjugate in the
continued presence of the excess free biotin.
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o Control Group: Treat cells with vehicle only.

 Incubation: Incubate all plates for a defined period (e.g., 3-4 hours) at 37°C. For some
experiments, a parallel plate can be kept at 4°C to inhibit active endocytosis.[16][20]

o Washing: After incubation, remove the treatment media and wash the cells three times with
ice-cold PBS to remove any non-internalized conjugate.

o Cell Preparation for Analysis:

o Flow Cytometry: Detach the cells using Trypsin-EDTA, neutralize with complete media,
centrifuge, and resuspend the cell pellet in FACS buffer (e.g., PBS with 1% BSA).

o Microscopy: Fix the cells (e.g., with 4% paraformaldehyde), stain nuclei with DAPI if
desired, and mount for imaging.

e Analysis:
o Quantify the mean fluorescence intensity of the cell population using a flow cytometer.

o A significant reduction in fluorescence in the competition group compared to the test group
indicates that uptake is competitively inhibited by free biotin and is therefore likely
receptor-mediated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and
Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

3. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

4. Avidin-biotin technology in targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10653662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3036843/
https://www.benchchem.com/product/b593289?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/42108117_Avidin-biotin_technology_in_targeted_therapy
https://pmc.ncbi.nlm.nih.gov/articles/PMC5222781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5222781/
https://www.creative-biolabs.com/bioconjugation/biotin-conjugation-protocol.htm
https://pubmed.ncbi.nlm.nih.gov/20233034/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

6. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC
Publishing) [pubs.rsc.org]

7. Biotin-Functionalized Lipid Nanopatrticles: A Promising Approach for Gemcitabine Delivery
in Non-Small Cell Lung Cancer Treatment — Journal of Young Pharmacists
[archives.jyoungpharm.org]

8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

9. lifetein.com [lifetein.com]

10. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nim.nih.gov]
11. pubs.acs.org [pubs.acs.org]

12. Membrane receptor probes: solid-phase synthesis of biotin-Asp-PEG-arvanil derivatives -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. mdpi.com [mdpi.com]

14. Biotinylated polyaminoacid-based nanopatrticles for the targeted delivery of lenvatinib
towards hepatocarcinoma - PubMed [pubmed.ncbi.nim.nih.gov]

15. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded
K-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nim.nih.gov]

16. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to
be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nim.nih.gov]

17. researchgate.net [researchgate.net]

18. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as
potential antitumor agents - PMC [pmc.ncbi.nim.nih.gov]

19. Avidin-biotin technology to synthesize multi-arm nano-construct for drug delivery - PMC
[pmc.ncbi.nlm.nih.gov]

20. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin
Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nim.nih.gov]

21. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to
be identified receptor, or (an)other unknown mechanism(s)? - PubMed
[pubmed.ncbi.nim.nih.gov]

22. tandfonline.com [tandfonline.com]

23. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter
Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse -
NCBI Bookshelf [nchi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://biotinylation.alfa-chemistry.com/biotin-and-targeted-drug-delivery.html
https://pubs.rsc.org/en/content/articlelanding/2025/nr/d4nr03729d
https://pubs.rsc.org/en/content/articlelanding/2025/nr/d4nr03729d
https://archives.jyoungpharm.org/8005/
https://archives.jyoungpharm.org/8005/
https://archives.jyoungpharm.org/8005/
https://www.antibody-creativebiolabs.com/biotin-conjugation.htm
https://www.lifetein.com/Peptide-click-chemistry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4155329/
https://pubs.acs.org/doi/10.1021/ol0502578
https://pubmed.ncbi.nlm.nih.gov/15844884/
https://pubmed.ncbi.nlm.nih.gov/15844884/
https://www.mdpi.com/1999-4923/13/3/326
https://pubmed.ncbi.nlm.nih.gov/39079592/
https://pubmed.ncbi.nlm.nih.gov/39079592/
https://pubmed.ncbi.nlm.nih.gov/30948104/
https://pubmed.ncbi.nlm.nih.gov/30948104/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653662/
https://www.researchgate.net/publication/395350194_Biotin-mediated_drug_delivery_does_the_biotin_transporter_mediate_uptake_of_biotin_conjugates
https://pmc.ncbi.nlm.nih.gov/articles/PMC8725855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8725855/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7210587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7210587/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3036843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3036843/
https://pubmed.ncbi.nlm.nih.gov/37955285/
https://pubmed.ncbi.nlm.nih.gov/37955285/
https://pubmed.ncbi.nlm.nih.gov/37955285/
https://www.tandfonline.com/doi/pdf/10.1080/14756366.2023.2276663
https://www.ncbi.nlm.nih.gov/books/NBK2552/
https://www.ncbi.nlm.nih.gov/books/NBK2552/
https://www.ncbi.nlm.nih.gov/books/NBK2552/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o 24. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [Application Notes & Protocols: Biotin-Olefin Systems in
Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593289#biotin-olefin-in-targeted-drug-delivery-
systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://en.wikipedia.org/wiki/Receptor-mediated_endocytosis
https://www.benchchem.com/product/b593289#biotin-olefin-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b593289#biotin-olefin-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b593289#biotin-olefin-in-targeted-drug-delivery-systems
https://www.benchchem.com/product/b593289#biotin-olefin-in-targeted-drug-delivery-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b593289?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

